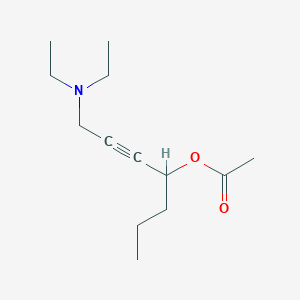![molecular formula C22H25ClN2O B6112694 1-(4-chlorophenyl)-4-[3-(4-isopropylphenyl)acryloyl]piperazine](/img/structure/B6112694.png)
1-(4-chlorophenyl)-4-[3-(4-isopropylphenyl)acryloyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-4-[3-(4-isopropylphenyl)acryloyl]piperazine, also known as PIPER, is a chemical compound that has gained attention for its potential use in scientific research. PIPER is a piperazine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail.
Mecanismo De Acción
The mechanism of action of 1-(4-chlorophenyl)-4-[3-(4-isopropylphenyl)acryloyl]piperazine is not fully understood, but it is believed to involve the modulation of serotonin receptors. 1-(4-chlorophenyl)-4-[3-(4-isopropylphenyl)acryloyl]piperazine has been found to bind to 5-HT1A, 5-HT1B, 5-HT2A, and 5-HT2C receptors with high affinity, and it has been shown to act as a partial agonist or antagonist depending on the receptor subtype and the experimental conditions. 1-(4-chlorophenyl)-4-[3-(4-isopropylphenyl)acryloyl]piperazine has also been found to modulate the activity of voltage-gated calcium channels and G protein-coupled inwardly rectifying potassium channels, which may contribute to its physiological effects.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-4-[3-(4-isopropylphenyl)acryloyl]piperazine has been found to have various biochemical and physiological effects, including the modulation of serotonin receptor signaling, the inhibition of voltage-gated calcium channels and G protein-coupled inwardly rectifying potassium channels, and the induction of apoptosis in cancer cells. 1-(4-chlorophenyl)-4-[3-(4-isopropylphenyl)acryloyl]piperazine has been shown to have anxiolytic and antidepressant-like effects in animal models, which may be mediated by its modulation of serotonin receptor signaling. 1-(4-chlorophenyl)-4-[3-(4-isopropylphenyl)acryloyl]piperazine has also been found to induce apoptosis in cancer cells, making it a potential candidate for developing new anticancer drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-chlorophenyl)-4-[3-(4-isopropylphenyl)acryloyl]piperazine has several advantages for lab experiments, including its high affinity for serotonin receptors, its fluorescent properties for imaging cellular membranes, and its ability to crosslink proteins. However, 1-(4-chlorophenyl)-4-[3-(4-isopropylphenyl)acryloyl]piperazine also has some limitations, such as its potential toxicity and the need for further studies to fully understand its mechanism of action and physiological effects.
Direcciones Futuras
There are several future directions for 1-(4-chlorophenyl)-4-[3-(4-isopropylphenyl)acryloyl]piperazine research, including the development of new drugs for the treatment of psychiatric disorders, the exploration of its potential as a fluorescent probe for imaging cellular membranes, and the investigation of its anticancer properties. Further studies are also needed to fully understand the mechanism of action and physiological effects of 1-(4-chlorophenyl)-4-[3-(4-isopropylphenyl)acryloyl]piperazine, as well as its potential toxicity and side effects.
Métodos De Síntesis
1-(4-chlorophenyl)-4-[3-(4-isopropylphenyl)acryloyl]piperazine can be synthesized through various methods, including the reaction of 1-(4-chlorophenyl)piperazine with 3-(4-isopropylphenyl)acrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction can be carried out in different solvents, including dichloromethane, tetrahydrofuran, and dimethylformamide. The yield and purity of 1-(4-chlorophenyl)-4-[3-(4-isopropylphenyl)acryloyl]piperazine can be improved by using different purification methods, such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-4-[3-(4-isopropylphenyl)acryloyl]piperazine has been used in various scientific research applications, including as a ligand for serotonin receptors, a fluorescent probe for imaging cellular membranes, and a tool for studying protein-protein interactions. 1-(4-chlorophenyl)-4-[3-(4-isopropylphenyl)acryloyl]piperazine has been found to bind to serotonin receptors with high affinity, making it a potential candidate for developing new drugs for the treatment of psychiatric disorders. 1-(4-chlorophenyl)-4-[3-(4-isopropylphenyl)acryloyl]piperazine has also been used as a fluorescent probe for imaging cellular membranes, as it can selectively bind to phosphatidylserine, a lipid that is exposed on the surface of apoptotic cells. In addition, 1-(4-chlorophenyl)-4-[3-(4-isopropylphenyl)acryloyl]piperazine has been used as a tool for studying protein-protein interactions, as it can crosslink proteins through its piperazine ring.
Propiedades
IUPAC Name |
(E)-1-[4-(4-chlorophenyl)piperazin-1-yl]-3-(4-propan-2-ylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O/c1-17(2)19-6-3-18(4-7-19)5-12-22(26)25-15-13-24(14-16-25)21-10-8-20(23)9-11-21/h3-12,17H,13-16H2,1-2H3/b12-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWOGCYGCLMYHL-LFYBBSHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{5-[(2,6-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea](/img/structure/B6112616.png)
![4,5-dibromo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide](/img/structure/B6112627.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B6112638.png)
![N-(4-chloro-2-methylphenyl)-2-[(4-{[(4-methylphenyl)thio]methyl}-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6112649.png)
![4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-8-methyl-2-phenylquinoline](/img/structure/B6112652.png)
![N-{2-[(2-isopropylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6112658.png)

![1-(4-chlorophenyl)-N-{[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B6112670.png)
![6-{[(4-chlorophenyl)thio]methyl}-2-[(4,8-dimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B6112688.png)

![1-({5-[(2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-3-propoxypiperidine](/img/structure/B6112705.png)
![4-amino-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-1,2,5-oxadiazole-3-carboxamide 2-oxide](/img/structure/B6112721.png)

